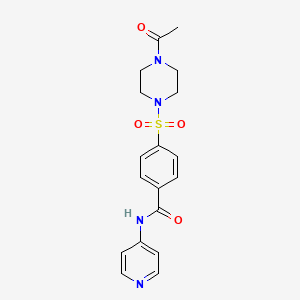

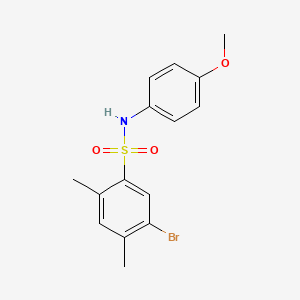

N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide, also known as MPN, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. MPN has been shown to inhibit the activity of several kinases, including JAK2 and FLT3, which are key players in the development and progression of various types of cancer.

Scientific Research Applications

Arylation of Pyridines

In the field of organic chemistry, Dai et al. (2013) explored the arylation of pyridines. They discovered that phenyl tosylates can be used to arylate pyridines at the C3-position using a Pd(OAc)2-1,10-phenanthroline catalyst system. Their work included the reaction of 4-methylpyridine with naphthyl tosylates, which occurred on the methyl group instead of at the C3-position (Dai et al., 2013).

Histochemical Techniques

Burstone (1959) introduced new histochemical techniques for the demonstration of tissue oxidase, using complex naphthols and cyclic methylene compounds. This research has implications in the field of histology and cellular biology (Burstone, 1959).

DNA Interaction and Docking Studies

Kurt et al. (2020) conducted a study involving the synthesis of a novel Schiff base ligand derived from 2,6-diaminopyridine. They examined the DNA binding properties of this ligand and its metal complexes, suggesting potential drug applications (Kurt et al., 2020).

Microwave-Assisted Syntheses

Research by Portela-Cubillo et al. (2008) focused on microwave-assisted syntheses of N-heterocycles using alkenone-, alkynone- and aryl-carbonyl O-phenyl oximes. This innovative method has implications for the efficient preparation of N-heterocycles in organic chemistry (Portela-Cubillo et al., 2008).

Synthesis of Pyridine Derivatives

Al-Issa (2012) investigated the synthesis of a new series of pyridine and fused pyridine derivatives. This research contributes to the development of new compounds in organic chemistry and pharmaceutical sciences (Al-Issa, 2012).

properties

IUPAC Name |

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2/c1-15-8-11-19(14-20(15)24-12-4-7-21(24)25)23-22(26)18-10-9-16-5-2-3-6-17(16)13-18/h2-3,5-6,8-11,13-14H,4,7,12H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKNASJZAFHYGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)N4CCCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2859134.png)

![(2E)-N-methyl-4-[(3-phenyl-2,1-benzoxazol-5-yl)formamido]but-2-enamide](/img/structure/B2859135.png)

![7-dodecyl-8-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2859144.png)

![4-[(5-chloropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine](/img/structure/B2859152.png)

![4-methoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2859154.png)

![3-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2859155.png)